molecular formula C31H32N2O7 B015610 5'-O-(4,4'-Dimethoxytrityl)thymidine CAS No. 40615-39-2

5'-O-(4,4'-Dimethoxytrityl)thymidine

Cat. No. B015610
CAS RN: 40615-39-2
M. Wt: 544.6 g/mol
InChI Key: UBTJZUKVKGZHAD-UPRLRBBYSA-N
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Patent
US05153319

Procedure details

5'-O-Dimethoxytritylthymidine (1.6 g, 2.9 mmol) in anhydrous tetrahydrofuran (5 ml) was added dropwise to a well stirred solution at -78° of CH3OPCl2 (0.33 ml, 2.5 mmol) and collidine (1.86 ml, 14.1 mmol) in anhydrous tetrahydrofuran (5 ml). A white precipitate formed during the addition. The mixture was stirred for 15 min at -78° and then filtered through a sintered glass funnel to remove collidine hydrochloride. The collidine hydrochloride was washed with dry tetrahydrofuran (1 ml). The filtrate was then diluted with dry toluene and concentrated to a gum. After dry argon had been bled into the apparatus, a solution (6 ml) containing toluene:tetrahydrofuran (2:1) was added and the gum was allowed to dissolve completely in this solution. Solvent was removed by concentration in vacuo. This reconcentration using a solution of toluene and tetrahydrofuran was repeated three times. After the final concentration, the gum was dissolved in dry tetrahydrofuran (3 ml), cooled to -78° and a solution of tetrazole (0.18 g, 2.6 mmol) in dry tetrahydrofuran (3 ml) was added dropwise. A white precipitate of collidine hydrochloride formed during the addition. The mixture was stirred an additional 10 min at -78° and then transferred using positive argon pressure and a cannula to a centrifuge tube filled with argon. The supernatant recovered after centrifugation contained the tetrazolylphosphite product which can be used directly for synthesis of deoxyoligonucleotides. Alternatively, the tetrazolylphosphite can be stored as a precipitate and reconstituted as needed.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step One
Quantity
1.86 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C(=O)NC(=O)N(C2OC(COC(C3C=CC(OC)=CC=3)(C3C=CC(OC)=CC=3)C3C=CC=CC=3)C(O)C2)C=1.COP(Cl)[Cl:44].[N:46]1[C:51]([CH3:52])=[CH:50][C:49]([CH3:53])=[CH:48][C:47]=1[CH3:54].N1C=NN=N1>O1CCCC1>[ClH:44].[N:46]1[C:51]([CH3:52])=[CH:50][C:49]([CH3:53])=[CH:48][C:47]=1[CH3:54] |f:5.6|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Name
Quantity
0.33 mL
Type
reactant
Smiles
COP(Cl)Cl
Name
Quantity
1.86 mL
Type
reactant
Smiles
N1=C(C=C(C=C1C)C)C
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.18 g
Type
reactant
Smiles
N1N=NN=C1
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min at -78°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitate formed during the addition
FILTRATION
Type
FILTRATION
Details
filtered through a sintered glass funnel
CUSTOM
Type
CUSTOM
Details
to remove collidine hydrochloride
WASH
Type
WASH
Details
The collidine hydrochloride was washed with dry tetrahydrofuran (1 ml)
ADDITION
Type
ADDITION
Details
The filtrate was then diluted with dry toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a gum
ADDITION
Type
ADDITION
Details
a solution (6 ml) containing toluene:tetrahydrofuran (2:1)
ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve completely in this solution
CUSTOM
Type
CUSTOM
Details
Solvent was removed by concentration in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
After the final concentration
DISSOLUTION
Type
DISSOLUTION
Details
the gum was dissolved in dry tetrahydrofuran (3 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -78°

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Cl.N1=C(C=C(C=C1C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.